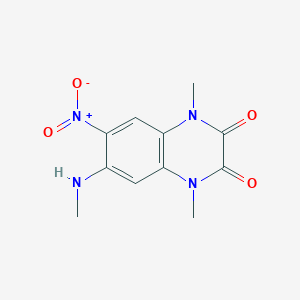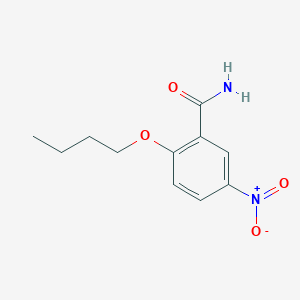![molecular formula C21H24N2O2 B4386649 3-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4386649.png)
3-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
Descripción general
Descripción
3-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential use in scientific research. MP-10 is a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a key role in pain management and addiction.
Mecanismo De Acción
3-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide acts as a selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. When 3-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide binds to the μ-opioid receptor, it activates a signaling cascade that leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
3-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been shown to have potent analgesic effects in animal models. It has also been shown to reduce the development of tolerance to opioids and to have a lower potential for abuse compared to other opioid agonists.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in lab experiments is its high selectivity for the μ-opioid receptor, which allows for more precise studies of the receptor's function. However, one limitation of using 3-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is its relatively low potency compared to other opioid agonists, which may require higher concentrations for effective studies.
Direcciones Futuras
There are several potential future directions for research on 3-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, including:
1. Further studies on the mechanism of action of 3-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide and its effects on the μ-opioid receptor.
2. Studies on the potential therapeutic uses of 3-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide for the treatment of opioid addiction and chronic pain.
3. Development of more potent analogs of 3-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide for use in scientific research and potential therapeutic applications.
4. Studies on the safety and efficacy of 3-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide in human clinical trials.
In conclusion, 3-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. Its high selectivity for the μ-opioid receptor makes it a valuable tool for studying the receptor's function and potential therapeutic applications. Further research is needed to fully understand the mechanism of action of 3-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide and its potential uses in human clinical trials.
Aplicaciones Científicas De Investigación
3-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide has been used extensively in scientific research to study the μ-opioid receptor and its role in pain management and addiction. It has also been studied for its potential use as a therapeutic agent for the treatment of opioid addiction.
Propiedades
IUPAC Name |
3-methyl-N-[2-(4-methylpiperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-10-12-23(13-11-15)21(25)18-8-3-4-9-19(18)22-20(24)17-7-5-6-16(2)14-17/h3-9,14-15H,10-13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGLMLYPSHSUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(benzylamino)sulfonyl]phenyl}-1-piperidinecarboxamide](/img/structure/B4386567.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-[2-(4-methoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4386576.png)
![2-[1-(4-fluorobenzoyl)-3-oxo-2-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B4386580.png)
![N-{3-[(3-methoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4386595.png)
![3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide](/img/structure/B4386604.png)
![3'-hydroxy-1'-isopropyl-1',8'-dihydrospiro[cyclohexane-1,4'-pyrazolo[3,4-e][1,4]thiazepin]-7'(6'H)-one](/img/structure/B4386612.png)


![1-[(5-bromo-2-thienyl)sulfonyl]-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B4386632.png)

acetyl]amino}benzoate](/img/structure/B4386661.png)
![N-[(cycloheptylamino)carbonyl]benzamide](/img/structure/B4386677.png)

